molecular formula C15H13BrO3 B3034308 2-(Benzyloxy)-5-bromo-3-methoxybenzaldehyde CAS No. 155351-68-1

2-(Benzyloxy)-5-bromo-3-methoxybenzaldehyde

Cat. No.: B3034308
CAS No.: 155351-68-1
M. Wt: 321.16 g/mol
InChI Key: HFHMNLDJWFVXRZ-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-bromo-3-methoxybenzaldehyde is an organic compound with the molecular formula C15H13BrO3 It is characterized by the presence of a benzyl ether, a bromine atom, and a methoxy group attached to a benzaldehyde core

Scientific Research Applications

2-(Benzyloxy)-5-bromo-3-methoxybenzaldehyde has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: It is employed in the design and synthesis of novel materials with unique properties, such as liquid crystals and polymers.

    Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and inhibition.

Future Directions

While specific future directions for “2-(Benzyloxy)-5-bromo-3-methoxybenzaldehyde” are not available, similar compounds like “2-Benzyloxy-3-methoxybenzaldehyde” have been reported as key reagents for the synthesis of new anticancer drugs , suggesting potential applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-bromo-3-methoxybenzaldehyde typically involves the following steps:

    Methoxylation: The methoxy group can be introduced via methylation of the corresponding hydroxybenzaldehyde using dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of a base like potassium carbonate (K2CO3).

    Benzylation: The benzyl ether can be formed by reacting the hydroxyl group with benzyl bromide (BnBr) in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-5-bromo-3-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: NaN3 in dimethylformamide (DMF), KCN in aqueous ethanol.

Major Products Formed

    Oxidation: 2-(Benzyloxy)-5-bromo-3-methoxybenzoic acid.

    Reduction: 2-(Benzyloxy)-5-bromo-3-methoxybenzyl alcohol.

    Substitution: 2-(Benzyloxy)-5-azido-3-methoxybenzaldehyde, 2-(Benzyloxy)-5-cyano-3-methoxybenzaldehyde.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-bromo-3-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The presence of the benzyl ether, bromine, and methoxy groups can influence its binding affinity and specificity. Additionally, the compound may participate in various biochemical pathways, modulating cellular processes and signaling.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)-3-methoxybenzaldehyde: Lacks the bromine atom, which may affect its reactivity and applications.

    2-(Benzyloxy)-5-chloro-3-methoxybenzaldehyde: Contains a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.

    2-(Benzyloxy)-5-fluoro-3-methoxybenzaldehyde: Contains a fluorine atom, offering different electronic and steric effects compared to bromine.

Uniqueness

2-(Benzyloxy)-5-bromo-3-methoxybenzaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of the bromine atom allows for further functionalization through substitution reactions, while the benzyl ether and methoxy groups provide stability and influence its interaction with biological targets.

Properties

IUPAC Name

5-bromo-3-methoxy-2-phenylmethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-18-14-8-13(16)7-12(9-17)15(14)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHMNLDJWFVXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OCC2=CC=CC=C2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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